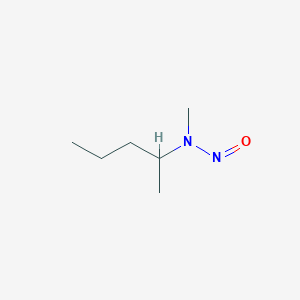![molecular formula C16H17NO B14281275 N-[Bis(4-methylphenyl)methyl]formamide CAS No. 127568-35-8](/img/structure/B14281275.png)
N-[Bis(4-methylphenyl)methyl]formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[Bis(4-methylphenyl)methyl]formamide is an organic compound characterized by the presence of two 4-methylphenyl groups attached to a formamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[Bis(4-methylphenyl)methyl]formamide typically involves the reaction of 4-methylbenzyl chloride with formamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-[Bis(4-methylphenyl)methyl]formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the formamide group to an amine.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of 4-methylbenzoic acid or 4-methylbenzaldehyde.
Reduction: Formation of N-[Bis(4-methylphenyl)methyl]amine.
Substitution: Formation of nitro or halogenated derivatives of the aromatic rings.
Applications De Recherche Scientifique
N-[Bis(4-methylphenyl)methyl]formamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-[Bis(4-methylphenyl)methyl]formamide involves its interaction with specific molecular targets. The formamide group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function and activity. The aromatic rings may also interact with hydrophobic regions of proteins or other biomolecules, affecting their structure and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[Bis(4-methoxyphenyl)methyl]formamide: Similar structure with methoxy groups instead of methyl groups.
N-[Bis(4-chlorophenyl)methyl]formamide: Contains chlorine atoms on the aromatic rings.
N-[Bis(4-nitrophenyl)methyl]formamide: Contains nitro groups on the aromatic rings.
Uniqueness
N-[Bis(4-methylphenyl)methyl]formamide is unique due to the presence of two 4-methylphenyl groups, which can influence its chemical reactivity and interactions with other molecules. The methyl groups can provide steric hindrance and affect the compound’s overall stability and solubility.
Propriétés
Numéro CAS |
127568-35-8 |
|---|---|
Formule moléculaire |
C16H17NO |
Poids moléculaire |
239.31 g/mol |
Nom IUPAC |
N-[bis(4-methylphenyl)methyl]formamide |
InChI |
InChI=1S/C16H17NO/c1-12-3-7-14(8-4-12)16(17-11-18)15-9-5-13(2)6-10-15/h3-11,16H,1-2H3,(H,17,18) |
Clé InChI |
PMDLRXSPEWPRHF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)NC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[4-(Acetyloxy)phenyl]methyl}(triphenyl)phosphanium bromide](/img/structure/B14281195.png)




![{[(2-Bromoethyl)carbamoyl]sulfanyl}acetic acid](/img/structure/B14281223.png)
![1,2-Ethanediamine, N,N-dimethyl-N'-[1-(3-pyridinyl)ethyl]-](/img/structure/B14281229.png)



![4-[(E)-(8-Aminoquinolin-5-yl)diazenyl]benzoic acid](/img/structure/B14281248.png)



